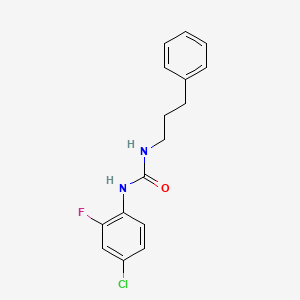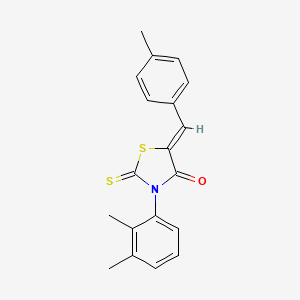
N-(4-chloro-2-fluorophenyl)-N'-(3-phenylpropyl)urea
Overview
Description
N-(4-chloro-2-fluorophenyl)-N'-(3-phenylpropyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its various applications in plant science research. CPPU is a urea-based compound that belongs to the family of cytokinins, which are plant hormones that regulate cell division and differentiation. CPPU has been shown to have a wide range of effects on plant growth and development, making it a valuable tool for researchers in the field.
Mechanism of Action
CPPU works by binding to cytokinin receptors in plants, which leads to the activation of various signaling pathways that regulate cell division and differentiation. CPPU has been shown to have a similar mode of action to other cytokinins, such as zeatin, but it is more potent and has a longer half-life in plants.
Biochemical and Physiological Effects:
CPPU has a wide range of biochemical and physiological effects on plants, including the promotion of cell division, the inhibition of ethylene synthesis, the enhancement of photosynthesis, and the regulation of gene expression. CPPU has also been shown to increase the levels of various plant hormones, such as auxins and gibberellins, which play important roles in plant growth and development.
Advantages and Limitations for Lab Experiments
CPPU is a valuable tool for researchers in the field of plant science, as it allows for the manipulation of plant growth and development in a controlled manner. However, there are also some limitations to the use of CPPU in lab experiments. For example, CPPU can be toxic to plants at high concentrations, and it can also have negative effects on plant growth and development if used improperly.
Future Directions
There are many potential future directions for research on CPPU. One area of interest is the development of new methods for the synthesis of CPPU that are more efficient and cost-effective. Another area of interest is the investigation of the molecular mechanisms underlying the effects of CPPU on plant growth and development. Additionally, there is a need for more research on the potential environmental impacts of CPPU, as well as its potential use in sustainable agriculture practices. Overall, CPPU is a valuable tool for researchers in the field of plant science, and it has the potential to contribute to the development of new and innovative approaches to crop production and plant biotechnology.
Scientific Research Applications
CPPU has been extensively studied for its various applications in plant science research. It has been shown to promote cell division, enhance fruit set, increase fruit size, delay fruit senescence, and improve fruit quality in a wide range of crops, including apples, grapes, kiwifruit, tomatoes, and strawberries. CPPU has also been shown to increase the yield and quality of various ornamental plants, such as roses and chrysanthemums. CPPU is a valuable tool for researchers in the field of plant science, as it allows for the manipulation of plant growth and development in a controlled manner.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O/c17-13-8-9-15(14(18)11-13)20-16(21)19-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZWMCQZERMAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(3-phenylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4737705.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide](/img/structure/B4737711.png)
![1-(2-fluorophenyl)-4-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4737720.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4737723.png)

![1-({1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737742.png)

![N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737763.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4737782.png)
![6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4737785.png)
![(3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4737789.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine](/img/structure/B4737793.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B4737798.png)